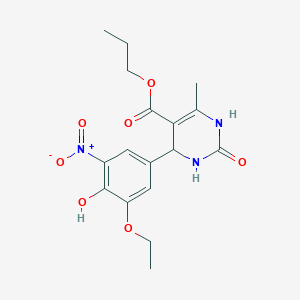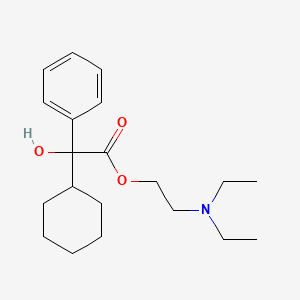![molecular formula C23H18N2O4S B11627480 3-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11627480.png)
3-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenyl thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{(Z)-[1-(3,4-ジメチルフェニル)-3,5-ジオキソピラゾリジン-4-イリデン]メチル}フェニルチオフェン-2-カルボン酸エステルは、チオフェン環とピラゾリジノン部分を組み合わせた独特の構造を持つ複雑な有機化合物です。
準備方法
合成ルートと反応条件
3-{(Z)-[1-(3,4-ジメチルフェニル)-3,5-ジオキソピラゾリジン-4-イリデン]メチル}フェニルチオフェン-2-カルボン酸エステルの合成は、通常、複数のステップを伴います。一般的なアプローチの1つは、チオフェン-2-カルボン酸エステルを基本構造として開始することです。ピラゾリジノン部分は、3,4-ジメチルフェニルヒドラジンと適切なカルボニル化合物を含む一連の縮合反応によって導入できます。最後のステップは、多くの場合、選択的還元または異性化反応による(Z)配置の形成を伴います。
工業的生産方法
この化合物の工業的生産には、収率と純度を最大限に高めるために反応条件を最適化する必要がある場合があります。これには、高圧反応器、高度な触媒、連続フローシステムの使用が含まれ、一貫性のあるスケーラブルな生産を確保します。
化学反応の分析
反応の種類
3-{(Z)-[1-(3,4-ジメチルフェニル)-3,5-ジオキソピラゾリジン-4-イリデン]メチル}フェニルチオフェン-2-カルボン酸エステルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、使用される酸化剤に応じて、スルホキシドまたはスルホンを形成するように酸化できます。
還元: 還元反応は、ピラゾリジノン部分のカルボニル基を標的にし、アルコールまたはアミンを形成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤がしばしば使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、制御された条件下で使用して、目的の置換を実現できます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが得られる場合がありますが、還元によりアルコールまたはアミンが生成される可能性があります。
科学的研究の応用
3-{(Z)-[1-(3,4-ジメチルフェニル)-3,5-ジオキソピラゾリジノン-4-イリデン]メチル}フェニルチオフェン-2-カルボン酸エステルには、科学研究におけるいくつかの応用があります。
化学: これは、特に独自の電子特性を持つ新しい材料の開発において、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 化合物の構造により、さまざまな生物学的標的に相互作用することができ、創薬や開発の候補となります。
産業: 有機半導体や太陽電池などの高度な材料の製造に使用できます。
作用機序
3-{(Z)-[1-(3,4-ジメチルフェニル)-3,5-ジオキソピラゾリジノン-4-イリデン]メチル}フェニルチオフェン-2-カルボン酸エステルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定のアプリケーションと研究対象の生物システムによって異なります。
類似化合物との比較
類似化合物
3-{(Z)-[1-(3,4-ジメチルフェニル)-3,5-ジオキソピラゾリジノン-4-イリデン]メチル}フェニルチオフェン-2-カルボン酸エステル: 他のピラゾリジノン誘導体やチオフェン系化合物と類似しています。
ピラゾリジノン誘導体: これらの化合物は、抗炎症作用と鎮痛作用で知られています。
チオフェン系化合物: これらは、電子特性のために材料科学で広く使用されています。
独自性
3-{(Z)-[1-(3,4-ジメチルフェニル)-3,5-ジオキソピラゾリジノン-4-イリデン]メチル}フェニルチオフェン-2-カルボン酸エステルの独自性は、ピラゾリジノンとチオフェン誘導体の両方の特性を示す組み合わせ構造にあります。このデュアル機能性は、さまざまなアプリケーションに適した汎用性の高い化合物にします。
特性
分子式 |
C23H18N2O4S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
[3-[(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C23H18N2O4S/c1-14-8-9-17(11-15(14)2)25-22(27)19(21(26)24-25)13-16-5-3-6-18(12-16)29-23(28)20-7-4-10-30-20/h3-13H,1-2H3,(H,24,26)/b19-13- |
InChIキー |
VTQURKNYPLCNAI-UYRXBGFRSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC(=O)C4=CC=CS4)/C(=O)N2)C |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC(=O)C4=CC=CS4)C(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627402.png)
![N-{(E)-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11627409.png)
![(2Z)-6-methyl-2-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11627413.png)
![5-(4-tert-butylphenyl)-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627425.png)
methylidene]-2-methoxybenzamide](/img/structure/B11627427.png)
![5-(4-tert-butylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627433.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627434.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone](/img/structure/B11627435.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11627442.png)


![2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate](/img/structure/B11627463.png)
![Ethyl 4-[(2,4-dimethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11627468.png)

